N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a cyanopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving a suitable halide and a piperidine derivative.
Introduction of the Cyanopyridine Moiety: The cyanopyridine group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Attachment of the Thiophene Ring: The thiophene ring is attached through an amide bond formation, typically using carboxylic acid derivatives and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group in the cyanopyridine moiety can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the cyanopyridine moiety.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-chloropyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- N-((1-(3-fluoropyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
Uniqueness
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the cyanopyridine moiety, which can impart distinct electronic properties and reactivity compared to its halogenated analogs. This uniqueness can influence its binding affinity and specificity in biological systems, making it a valuable compound for targeted research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c18-11-14-3-1-7-19-16(14)21-8-5-13(6-9-21)12-20-17(22)15-4-2-10-23-15/h1-4,7,10,13H,5-6,8-9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQCTFCMSWVPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CS2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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